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Compound of Interest

Compound Name: avermectin B1

Cat. No.: B2971832

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of two widely used
macrocyclic lactones, Avermectin B1 and Selamectin. The information presented is supported
by experimental data to assist researchers and professionals in drug development and safety
assessment.

Executive Summary

Avermectin B1 and Selamectin, both members of the avermectin family of compounds, exert
their primary neurotoxic effects by modulating ligand-gated chloride ion channels in the nervous
system. While their core mechanism of action is similar, differences in their chemical structure
and interaction with physiological barriers, such as the P-glycoprotein efflux pump, lead to
variations in their neurotoxic potential. This guide summarizes key quantitative data, details
relevant experimental methodologies, and visualizes the primary signaling pathways involved.

Quantitative Neurotoxicity Data

The following tables summarize key in vivo and in vitro data related to the neurotoxicity of
Avermectin B1 and Selamectin. It is important to note that direct comparative studies under
identical experimental conditions are limited, and thus, cross-study comparisons should be
made with caution.
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] Route of
Compound Test Species o ] LD50 Value Reference
Administration
10.6 mg/kg
Avermectin B1 Rat Oral (males), 11.3 [11[2]
mg/kg (females)
Avermectin B1 Mouse (CF-1) Oral ~20 mg/kg [3]
Avermectin B1 Mouse (CD-1) Oral 217 mg/kg [3]
Selamectin Rat Oral > 1600 mg/kg [4]
Selamectin Mouse Oral > 1600 mg/kg [4]
Table 1: Acute Oral Toxicity (LD50) of Avermectin B1 and Selamectin.
Receptor/Chan
Compound Parameter | Value Reference
ne
EC50 GABA-A
) (stimulation of Receptor
Avermectin Bla ) 70 nM [5]
[3H]flunitrazepa Complex (rat
m binding) cerebellum)
EC50
Ivermectin o
(potentiation of alp2y2L GABAA
(analog of ~104 nM [6][7]
) GABA-gated Receptors
Avermectin B1)
currents)
Ivermectin Glutamate-gated
(analog of EC50 (activation)  Chloride Channel ~0.1 nM [8]
Avermectin B1) (H. contortus)
o Not specified
) Inhibition of ) )
Selamectin (likely involves 0.1 pg/ml
larval growth
GluCl)
Table 2: In Vitro Activity at Target Receptors.
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Compound Assay Cell Line Parameter Value Reference
Ivermectin
analog of P- Secretory/Ab
( 9 ) ® Caco-2 ) Y ] 7.5 [9][10]
Avermectin Transport sorptive Ratio
B1)
] P-gp Secretory/Ab
Selamectin Caco-2 ) ) 4.7 [9][10]
Transport sorptive Ratio
Ivermectin
analog of P-
( 9 ) g.p. ) Caco-2 IC50 0.1 uM [10]
Avermectin Inhibition
B1)
. P-gp
Selamectin o Caco-2 IC50 0.12 uM [10]
Inhibition

Table 3: Interaction with P-glycoprotein (P-gp). A lower secretory/absorptive ratio suggests less

efflux by P-gp, potentially leading to higher intracellular concentrations.

Mechanism of Neurotoxicity

The primary neurotoxic mechanism of both Avermectin B1 and Selamectin involves the

potentiation of ligand-gated chloride channels, leading to hyperpolarization or depolarization of

neurons and muscle cells, resulting in paralysis.[11][12]

o Gamma-Aminobutyric Acid (GABA)-gated Chloride Channels (GABA-A Receptors): In
mammals, these are the primary targets. Avermectins act as positive allosteric modulators,

enhancing the effect of GABA and at higher concentrations, directly activating the channels.

[11][13] This leads to an influx of chloride ions, hyperpolarization of the neuron, and an

inhibitory effect on neurotransmission.[11]

o Glutamate-gated Chloride Channels (GluCls): These are the primary targets in invertebrates.

[12][14] Avermectins bind to and irreversibly open these channels, leading to paralysis and

death of the organism.[12][15] While mammals do not possess the same GIuCls as

invertebrates, the structural similarity to other ligand-gated ion channels suggests potential

for off-target effects at high concentrations.[16]
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The differential sensitivity between invertebrates and mammals is largely attributed to the
presence of GIuCls in invertebrates and the protective role of the blood-brain barrier in
mammals.[15][16]

Role of P-glycoprotein

P-glycoprotein (P-gp) is an ATP-dependent efflux pump highly expressed at the blood-brain
barrier. It actively transports a wide range of xenobiotics, including avermectins, out of the
central nervous system (CNS).[17] Both Avermectin B1 (as its analog ivermectin) and
Selamectin are substrates for P-gp.[9][10] However, studies have shown that ivermectin has a
higher secretory/absorptive ratio in Caco-2 cells compared to selamectin, suggesting that
ivermectin is a more readily transported substrate of P-gp.[9][10] This implies that in cases of
P-gp deficiency or inhibition, avermectin B1 may accumulate in the CNS to a greater extent
than selamectin, potentially leading to a higher risk of neurotoxicity.

Experimental Protocols
In Vitro Neurotoxicity Assay Using Neuronal Cell
Cultures

Objective: To assess the cytotoxic and neurotoxic effects of Avermectin B1 and Selamectin on
neuronal cells.

Methodology:

o Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are
cultured in 96-well plates. For co-culture models, astrocytes can be plated as a basal layer
prior to neuronal seeding.

e Compound Treatment: Cells are treated with a range of concentrations of Avermectin B1 or
Selamectin for a specified duration (e.g., 24, 48, or 72 hours).

o Assessment of Neurotoxicity:

o Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) or measurement of lactate dehydrogenase (LDH) release.
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o Neurite Outgrowth: Neurons are immunostained for neuron-specific markers (e.g., Blll-
tubulin), and neurite length and branching are quantified using high-content imaging
systems.

o Apoptosis: Assessed by measuring caspase-3/7 activity or using Annexin V/Propidium
lodide staining followed by flow cytometry.

o Mitochondrial Function: Evaluated using probes like TMRM (tetramethylrhodamine, methyl
ester) to measure mitochondrial membrane potential.

o Electrophysiology: Microelectrode arrays (MEAS) can be used to measure changes in
spontaneous neuronal firing, bursting, and network synchrony following compound
exposure.[18]

GABA-A Receptor Binding Assay (Radioligand
Competition)

Objective: To determine the binding affinity of Avermectin B1 and Selamectin to the GABA-A
receptor complex.

Methodology:

e Membrane Preparation: Brain tissue (e.g., rat cerebellum) is homogenized, and crude
synaptic membranes are prepared by differential centrifugation.

» Binding Reaction: Membranes are incubated with a radiolabeled ligand that binds to a
specific site on the GABA-A receptor complex (e.g., [3H]muscimol for the GABA binding site
or [3H]flunitrazepam for the benzodiazepine site) in the presence of varying concentrations
of the test compound (Avermectin B1 or Selamectin).

o Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through
glass fiber filters, which trap the membrane-bound radioligand.

o Quantification: The amount of radioactivity retained on the filters is measured by liquid
scintillation counting.
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o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be
calculated using the Cheng-Prusoff equation.

P-glycoprotein (P-gp) Substrate Transport Assay (Caco-
2 Transwell Assay)

Objective: To determine if Avermectin B1 and Selamectin are substrates of the P-gp efflux
pump.

Methodology:

e Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are
seeded on permeable supports in a Transwell® system and cultured until they form a
confluent monolayer.

e Transport Studies:

o Apical to Basolateral (A-B) Transport: The test compound is added to the apical chamber,
and its appearance in the basolateral chamber is measured over time.

o Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral
chamber, and its appearance in the apical chamber is measured over time.

o Sample Analysis: The concentration of the test compound in the receiving chamber is
quantified by a suitable analytical method (e.g., LC-MS/MS).

o Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.
The efflux ratio (Papp B-A/ Papp A-B) is determined. An efflux ratio significantly greater than
1 indicates that the compound is a substrate for an efflux transporter like P-gp. The
experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to
confirm P-gp involvement.

Visualizations
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Caption: Signaling pathway of Avermectin B1 and Selamectin neurotoxicity.
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Caption: Experimental workflow for in vitro neurotoxicity assessment.
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Caption: Role of P-glycoprotein at the blood-brain barrier.
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Conclusion

Both Avermectin B1 and Selamectin exhibit neurotoxicity through their action on ligand-gated
chloride channels. Based on the available data, Selamectin appears to have a wider safety
margin in mammals compared to Avermectin B1, as indicated by its higher LD50 values. This
is likely due to a combination of factors, including its lower affinity for mammalian GABA-A
receptors and its reduced transport by the P-glycoprotein efflux pump at the blood-brain barrier,
leading to lower CNS accumulation. However, a definitive conclusion requires more direct
comparative studies evaluating a range of neurotoxic endpoints. The experimental protocols
provided herein offer a framework for conducting such comparative assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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